molecular formula C7H6INO3 B14052935 2-Amino-3-hydroxy-5-iodobenzoic acid

2-Amino-3-hydroxy-5-iodobenzoic acid

Cat. No.: B14052935
M. Wt: 279.03 g/mol
InChI Key: NGWSBZUPJSJILW-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-5-iodobenzoic acid typically involves the iodination of 2-Amino-3-hydroxybenzoic acid. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide in the presence of a copper catalyst . The reaction conditions usually involve maintaining a low temperature to control the diazotization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where the reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-Iodo-3-oxo-5-hydroxybenzoic acid.

    Reduction: Formation of 2-Amino-3-hydroxybenzoic acid.

    Substitution: Formation of derivatives with different functional groups replacing the amino or hydroxy groups.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-5-iodobenzoic acid involves its interaction with various molecular targets and pathways. The compound’s iodine substituent can participate in halogen bonding, influencing the binding affinity and specificity of the molecule towards its targets. The amino and hydroxy groups can form hydrogen bonds, further stabilizing the interactions with biological macromolecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-hydroxy-5-iodobenzoic acid is unique due to the presence of both amino and hydroxy groups on the benzene ring, along with the iodine substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

2-amino-3-hydroxy-5-iodobenzoic acid

InChI

InChI=1S/C7H6INO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

NGWSBZUPJSJILW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)I

Origin of Product

United States

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